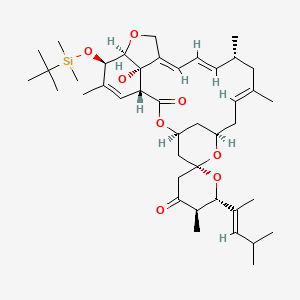23-Keto O-Trimethylsilyl Nemadectin
CAS No.:
Cat. No.: VC18026017
Molecular Formula: C42H64O8Si
Molecular Weight: 725.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C42H64O8Si |
|---|---|
| Molecular Weight | 725.0 g/mol |
| IUPAC Name | (1R,4S,5'R,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,4'-dione |
| Standard InChI | InChI=1S/C42H64O8Si/c1-25(2)18-28(5)36-30(7)35(43)23-41(49-36)22-33-21-32(48-41)17-16-27(4)19-26(3)14-13-15-31-24-46-38-37(50-51(11,12)40(8,9)10)29(6)20-34(39(44)47-33)42(31,38)45/h13-16,18,20,25-26,30,32-34,36-38,45H,17,19,21-24H2,1-12H3/b14-13+,27-16+,28-18+,31-15+/t26-,30-,32+,33-,34-,36+,37+,38+,41-,42+/m0/s1 |
| Standard InChI Key | PUWADVYZVCXPIV-KWKIJGHXSA-N |
| Isomeric SMILES | C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)CC(=O)[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O[Si](C)(C)C(C)(C)C)C)/C |
| Canonical SMILES | CC1CC(=CCC2CC(CC3(O2)CC(=O)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O[Si](C)(C)C(C)(C)C)C)C |
Introduction
Chemical Identity and Structural Profile
23-Keto O-Trimethylsilyl Nemadectin is a modified derivative of Nemadectin, a naturally occurring macrocyclic lactone. The addition of a trimethylsilyl (TMS) group at the 23-keto position distinguishes it from precursor molecules, conferring distinct physicochemical advantages. Key structural attributes include:
-
Molecular Formula: C₄₂H₆₄O₈Si
-
Molecular Weight: 725.0 g/mol
-
Functional Groups: A macrocyclic lactone backbone, a ketone at position 23, and a trimethylsilyl ether .
The TMS group’s electron-donating properties stabilize the molecule during synthesis, reducing side reactions and improving yield . Comparative analysis with related compounds highlights its intermediary role (Table 1).
Table 1: Comparative Properties of 23-Keto O-Trimethylsilyl Nemadectin and Related Compounds
Synthesis and Industrial Manufacturing
The synthesis of 23-Keto O-Trimethylsilyl Nemadectin is a pivotal step in Moxidectin production. As detailed in US Patent 20080021093A1, the process involves selective oxidation of a 5-O-protected LL-F28249-α intermediate using stabilized o-iodoxybenzoic acid (IBX) . This method addresses safety concerns associated with traditional oxidants like pyridinium dichromate, which require corrosive catalysts and generate hazardous waste.
Key Synthetic Steps:
-
Protection: The 5-hydroxyl group of LL-F28249-α is protected to prevent undesired oxidation .
-
Oxidation: Stabilized IBX selectively oxidizes the 23-position to a ketone, achieving >90% yield under mild conditions .
-
Silylation: Introduction of the trimethylsilyl group via reaction with trimethylsilyl chloride enhances solubility for subsequent steps.
This optimized protocol reduces energy consumption and improves scalability, critical for industrial applications .
Role in Moxidectin Production
Moxidectin (23-methoxime-LL-F28249-α) derives its antiparasitic activity from structural modifications introduced via 23-Keto O-Trimethylsilyl Nemadectin. The synthetic pathway involves:
-
Oxime Formation: Reaction of the 23-keto group with methoxyamine to form the methoxime .
-
Deprotection: Removal of the 5-O-protecting group under acidic conditions .
-
Purification: Chromatographic isolation to achieve pharmaceutical-grade purity.
Moxidectin’s mechanism involves binding to glutamate-gated chloride channels in parasites, causing paralysis and death . The TMS group’s role in intermediate stability ensures consistent batch quality during large-scale production.
Physicochemical and Stability Profiles
The trimethylsilyl group profoundly influences the compound’s behavior:
-
Solubility: High solubility in dichloromethane, toluene, and tetrahydrofuran facilitates reactions in non-polar media.
-
Thermal Stability: Decomposition occurs above 200°C, with the TMS group preventing keto-enol tautomerism.
-
Hydrolytic Sensitivity: Susceptible to cleavage by protic solvents (e.g., water, alcohols), necessitating anhydrous conditions during handling.
Biological and Mechanistic Considerations
While 23-Keto O-Trimethylsilyl Nemadectin itself lacks direct therapeutic activity, its structural features are crucial for Moxidectin’s efficacy. In vitro studies demonstrate that intermediates with TMS groups exhibit reduced nonspecific binding to mammalian tissues, enhancing target specificity in later stages .
Future Research Directions
-
Green Chemistry Approaches: Developing water-soluble catalysts to replace IBX, reducing reliance on halogenated solvents .
-
Stability Optimization: Investigating alternative protecting groups to enhance shelf life under ambient conditions.
-
Environmental Impact Studies: Long-term ecotoxicological assessments of synthesis byproducts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume